

A Comprehensive Technical Guide to the Spectral Analysis of Pyridine-3-Carbonitrile

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Compound of Interest

Compound Name: *pyridine-3-carbonitrile*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **pyridine-3-carbonitrile** (also known as 3-cyanopyridine or nicotinonitrile), a key intermediate in pharmaceutical and chemical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Compound Overview

Pyridine-3-carbonitrile is a heterocyclic aromatic compound featuring a pyridine ring substituted with a nitrile group at the 3-position. Its precise characterization is crucial for its application in research and development.

- Chemical Formula: $C_6H_4N_2$ ^[1]
- Molecular Weight: 104.11 g/mol ^{[1][2]}
- CAS Number: 100-54-9^{[1][2]}
- Appearance: Off-white crystalline solid^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Predicted ^1H and ^{13}C NMR Data

While extensive experimental NMR data for unsubstituted **pyridine-3-carbonitrile** is not readily available in the cited literature, spectral characteristics can be reliably predicted based on the analysis of pyridine and its derivatives.^[3] The electron-withdrawing nature of the nitrile group and the nitrogen heteroatom significantly influences the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ^{13}C and ^1H NMR Spectral Data for **Pyridine-3-Carbonitrile**

Position	Predicted ^{13}C Chemical Shift (δ , ppm)	Predicted ^1H Chemical Shift (δ , ppm)	Multiplicity
C2	~152	~8.9	d
C3	~110	-	-
C4	~140	~8.0	ddd
C5	~125	~7.6	m
C6	~155	~8.8	d

Note: Predictions are based on the known shifts for pyridine (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm) and the expected electronic effects of a cyano substituent.^[3] Solvent: CDCl_3 .

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring NMR spectra.

- Sample Preparation: Dissolve approximately 5-10 mg of **pyridine-3-carbonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:

- Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 128 to achieve a good signal-to-noise ratio.[4][5]
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .[6]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum and pick peaks for both ^1H and ^{13}C spectra.[5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of **pyridine-3-carbonitrile** is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption from the nitrile group.

Table 2: Key IR Absorption Bands for **Pyridine-3-Carbonitrile**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3100 - 3000	Medium	Aromatic C-H stretching[7][8]
2240 - 2220	Strong	C≡N stretching (nitrile group)[8]
1600 - 1400	Medium-Strong	Aromatic C=C and C=N ring stretching[7][8]
900 - 675	Strong	C-H out-of-plane bending[8]

Data sourced from the NIST Chemistry WebBook and typical functional group frequencies.[9]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

As **pyridine-3-carbonitrile** is a solid, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[8]

- Sample Preparation:
 - Gently grind 1-2 mg of the **pyridine-3-carbonitrile** sample in an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, IR-grade KBr powder.
 - Thoroughly mix and grind the two components together until a fine, homogeneous powder is obtained.[8]
- Pellet Formation:
 - Transfer a portion of the mixture into the die of a hydraulic pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.[8]
- Spectral Acquisition:

- Obtain a background spectrum of the empty sample chamber to correct for atmospheric CO₂ and H₂O.[10][11]
- Place the KBr pellet in the spectrometer's sample holder.
- Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.[8]
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and can provide structural information through fragmentation analysis.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **pyridine-3-carbonitrile** shows a prominent molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Table 3: Major Ions in the EI Mass Spectrum of **Pyridine-3-Carbonitrile**

m/z	Relative Intensity (%)	Assignment
104	99.99	[M] ⁺ (Molecular Ion)
77	43.25	[M - HCN] ⁺
76	14.72	[C ₆ H ₄] ⁺
51	14.33	[C ₄ H ₃] ⁺
50	26.48	[C ₄ H ₂] ⁺

Data sourced from PubChem and the NIST Mass Spectrometry Data Center.[2]

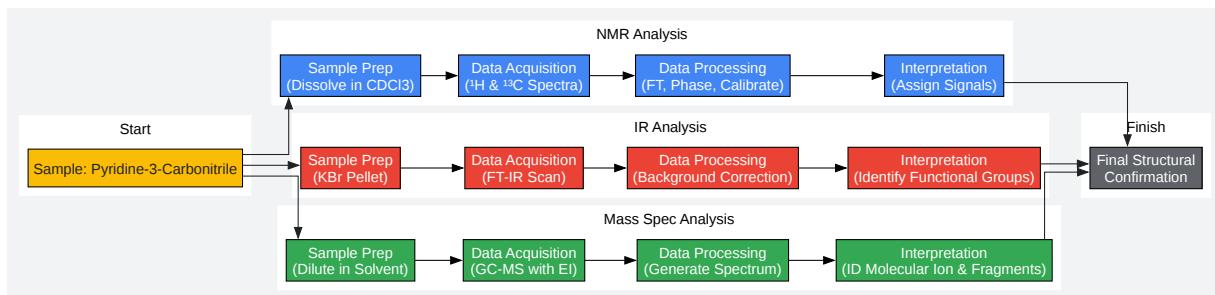
Experimental Protocol for Mass Spectrometry (GC-MS with EI)

The following outlines a general procedure for acquiring an EI mass spectrum using a gas chromatograph for sample introduction.

- Sample Preparation: Prepare a dilute solution of **pyridine-3-carbonitrile** (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- Instrument Setup and Calibration:
 - Tune the mass spectrometer according to the manufacturer's protocol to ensure good sensitivity, resolution, and peak shape.[12]
 - Calibrate the m/z scale using a known calibration compound (e.g., perfluorotributylamine, PFTBA).[12]
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the gas chromatograph inlet. The GC will separate the sample from the solvent and introduce it into the mass spectrometer's ion source.
 - In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.
 - A detector records the abundance of each ion, generating the mass spectrum.[13][14]
- Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **pyridine-3-carbonitrile**.

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Caption: Workflow for the spectral characterization of **pyridine-3-carbonitrile**.

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